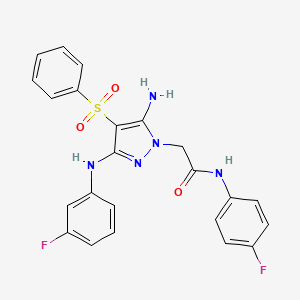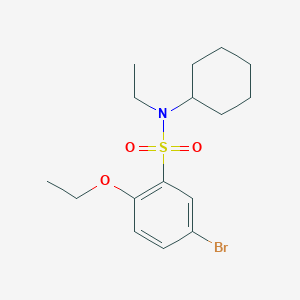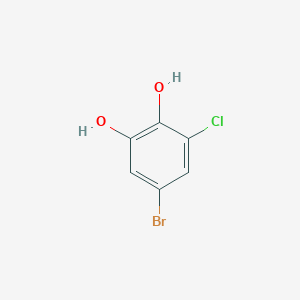
5-Bromo-3-chlorocatechol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chlorocatechol is a chemical compound that belongs to the catechol family. It is a halogenated derivative of catechol and is widely used in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
科学的研究の応用
Chemical Synthesis and Catalysis
5-Bromo-3-chlorocatechol and related compounds are actively used in chemical synthesis and catalysis. For instance, the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex predominantly gives highly chemoselective products, as demonstrated by Jianguo Ji et al. (2003) in their synthesis of 5-amino-2-chloropyridine from 5-bromo-2-chloropyridine with a 96% isolated yield (Ji, Li, & Bunnelle, 2003). Similarly, Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, showcasing the versatility of such compounds in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Computational and Molecular Studies
In computational chemistry, compounds like 5-bromo-3-nitropyridine-2-carbonitrile have been the subject of in-depth molecular structure and energy studies. Arulaabaranam et al. (2021) used computational calculations and molecular docking to explore the molecular electrostatic potential, frontier molecular orbitals, and ligand-protein interactions of these compounds, revealing their potential in various applications including drug discovery (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).
Materials Science and Coordination Chemistry
In materials science, halogenated compounds are used to synthesize complex molecules with applications ranging from metal salt binding to organic electronics. For instance, Wang et al. (2006) discussed the bromo- and chloro-methylation of various 5-substituted salicylaldehydes, a technique valuable in both organic and coordination chemistry (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006). Moon et al. (2004) explored how the substitution of chloro or bromo groups in tetracene alters its crystal structure and consequently affects carrier transport in single-crystal transistors, indicating the significance of these compounds in the field of electronic materials (Moon, Zeis, Borkent, Besnard, Lovinger, Siegrist, Kloc, & Bao, 2004).
作用機序
Target of Action
The primary target of 5-Bromo-3-chlorobenzene-1,2-diol is the benzene ring, a key component of many organic compounds . The benzene ring contains six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring . This structure makes the benzene ring especially stable and resistant to reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of 5-Bromo-3-chlorobenzene-1,2-diol affects the biochemical pathways involving benzene derivatives . The substitution reaction results in the formation of a new compound, altering the downstream effects of the original benzene compound .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This new compound has different properties and can participate in further reactions, potentially leading to a wide range of molecular and cellular effects .
特性
IUPAC Name |
5-bromo-3-chlorobenzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITREKDXHAESMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylicacid](/img/structure/B2947884.png)
![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)

![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2947891.png)
![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)
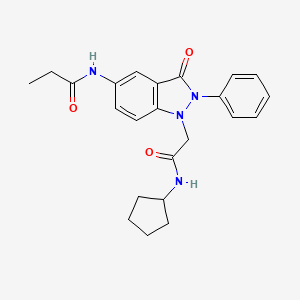

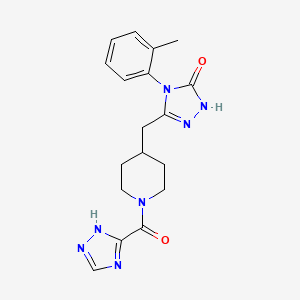
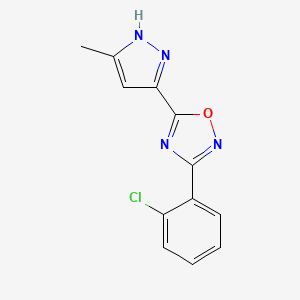
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)
